3-Methoxy-4-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-methylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of a methoxy group at the third position and a methyl group at the fourth position distinguishes this compound from other pyridazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylpyridazine typically involves the reaction of 4-methylpyridazine with methanol in the presence of a suitable catalyst. One common method includes the use of sodium hydroxide as a base and tetrabutylammonium chloride as a phase transfer catalyst. The reaction is carried out at elevated temperatures (90-95°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-4-methylpyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Acetyl peroxyborate, peracetic acid, and hydrogen peroxide are commonly used oxidizing agents.
Substitution: Reagents such as sodium hydroxide and tetrabutylammonium chloride are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-methylpyridazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as cyclooxygenase-2 inhibitors, reducing inflammation by blocking the enzyme’s activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
Uniqueness: 3-Methoxy-4-methylpyridazine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities. Its derivatives have shown a wide range of applications, making it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H8N2O |
---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8-6(5)9-2/h3-4H,1-2H3 |
InChI-Schlüssel |
XAQUEYVILAKQPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.